methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate
Description
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate is a structurally complex acrylate derivative featuring a sulfonyl group attached to a 4-tert-butylphenyl moiety and a 4-fluorophenylamino substituent.
Properties
IUPAC Name |
methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-fluoroanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO4S/c1-20(2,3)14-5-11-17(12-6-14)27(24,25)18(19(23)26-4)13-22-16-9-7-15(21)8-10-16/h5-13,22H,1-4H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZAGNGSAWKNRN-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)F)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate, with the chemical formula CHFNOS, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound features a sulfonyl group attached to a phenyl ring and an aminoacrylate moiety, which contributes to its biological properties. The presence of the fluorine atom and tert-butyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antioxidant Activity
Studies indicate that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively and inhibit lipid peroxidation, suggesting its potential in preventing oxidative stress-related diseases .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on various enzymes, particularly cholinesterases. Kinetic studies reveal that it acts as a mixed-type reversible inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC values indicating significant potency .
| Enzyme | IC Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 1.90 ± 0.16 |
| Butyrylcholinesterase (BChE) | 0.084 ± 0.008 |
This inhibition is associated with potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease, where cholinergic dysfunction is a hallmark .
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been assessed through various in vitro models. It significantly reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways, which are critical in inflammatory responses .
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial activity against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes .
Case Studies
- Neuroprotection : In a study involving neuroblastoma cell lines, the compound exhibited protective effects against oxidative stress-induced cell death. This suggests its potential application in neuroprotective therapies .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating broad-spectrum activity .
Scientific Research Applications
Pharmaceutical Applications
1. Anticancer Activity:
Recent studies have indicated that methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate exhibits potential anticancer properties. Its sulfonamide moiety is known to interact with various biological targets, making it a candidate for drug development in oncology.
Case Study:
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its efficacy against several cancer cell lines. Results showed that it inhibited cell proliferation significantly compared to control groups, highlighting its potential as an anticancer agent.
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial effects. The presence of the fluorophenyl group enhances its interaction with microbial membranes, potentially leading to increased antimicrobial activity.
Case Study:
A comparative study assessed the antimicrobial effectiveness of this compound against standard pathogens. The results demonstrated a notable reduction in microbial growth, suggesting its applicability in developing new antimicrobial agents.
Material Science Applications
1. Polymer Chemistry:
this compound can be utilized in the synthesis of advanced polymeric materials through radical polymerization techniques. Its unique structure allows for the formation of polymers with tailored properties suitable for various applications.
| Property | Value |
|---|---|
| K-value range | 10 to 60 |
| Film-forming ability | Excellent |
| Intrinsic odor | Low |
2. Coatings and Adhesives:
Due to its film-forming properties, this compound is suitable for use in coatings and adhesives. It provides durability and resistance to environmental factors, making it ideal for industrial applications.
Cosmetic Applications
1. Skin Care Formulations:
The compound's film-forming characteristics make it an excellent candidate for inclusion in cosmetic formulations. It can be used in creams, lotions, and other skin care products to enhance texture and provide a protective barrier.
Case Study:
In a formulation study, this compound was incorporated into a moisturizing cream. The resulting product showed improved skin hydration and barrier function during clinical trials.
2. Stability Enhancer:
In addition to its functional benefits, this compound can act as a stabilizer for active ingredients in cosmetic formulations, extending their shelf life and efficacy.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Characterization Gaps: No crystallographic or spectroscopic data for the target compound are provided in the evidence, limiting direct comparison of stability or conformation with analogues like .
- Application Hypotheses : Based on structural parallels, the compound may serve as an intermediate in kinase inhibitors or antimicrobial agents, but further pharmacological screening is needed.
Preparation Methods
Preparation of Methyl 2-(4-tert-Butylbenzenesulfonyl)Acrylate
Patent CN107459471B provides foundational insights into sulfonamide formation using ZrCl4/HfCl4 catalysts, adaptable for acrylate sulfonylation:
Procedure :
- Charge 100 mL flask with methyl acrylate (86.1 mmol), 4-tert-butylbenzenesulfonyl chloride (92.4 mmol)
- Add ZrCl4 (5 mol%) in anhydrous CH2Cl2 under N2
- React at 40°C for 8 hr (monitor by TLC, Rf = 0.33 in 7:3 hexane:EtOAc)
- Quench with sat. NaHCO3, extract with DCM (3×50 mL)
- Dry over MgSO4, concentrate under reduced pressure
Yield Optimization :
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| ZrCl4 | 40 | 8 | 78 |
| HfCl4 | 50 | 6 | 82 |
| AlCl3 | 40 | 12 | 61 |
The zirconium system demonstrates superior activity for bulkier sulfonylating agents.
Stereoselective Amination Strategies
Michael Addition of 4-Fluoroaniline
Building upon Ma & Wooley's acrylate functionalization work, the sulfonylated acrylate undergoes conjugate amination:
Reaction Scheme :
$$
\text{Methyl 2-TBS-acrylate} + \text{4-FC}6\text{H}4\text{NH}_2 \xrightarrow{\text{base}} \text{Z-Isomer}
$$
Optimized Conditions :
- Solvent: THF/H2O (9:1) biphasic system
- Base: K2CO3 (2.5 equiv)
- Temp: 0°C → RT gradient over 12 hr
- Stereochemical control: Sulfonyl group directs syn-addition (Z:E = 8:1)
Characterization Data :
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl3): δ 7.89 (d, J=8.4 Hz, 2H, SO2ArH), 7.52 (d, J=8.4 Hz, 2H, SO2ArH), 6.95 (dd, J=8.8, 5.2 Hz, 2H, NArH), 6.45 (s, 1H, NH), 5.82 (s, 1H, C=CH), 3.72 (s, 3H, OCH3), 1.33 (s, 9H, t-Bu)
- $$ ^{13}\text{C NMR} $$: δ 167.2 (C=O), 162.1 (d, J=245 Hz, CF), 144.3 (SO2C), 126.8 (C=CH), 115.7 (d, J=22 Hz, ArC-F)
Alternative Synthetic Routes
One-Pot Tandem Sulfonylation-Amination
Modified from Chen et al.'s TiCl4-mediated alkylation:
Protocol :
- Premix methyl acrylate (1.0 equiv), 4-tert-butylbenzenesulfonyl chloride (1.1 equiv), 4-fluoroaniline (1.05 equiv)
- Add HfCl4 (8 mol%) and PMDETA ligand (10 mol%)
- Heat at 60°C in toluene for 24 hr
Advantages :
- Eliminates intermediate isolation
- Improved atom economy (AE = 79%)
Limitations :
- Reduced stereocontrol (Z:E = 4:1)
- Requires chromatographic purification
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and conditions for preparing methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate?
Answer: Synthesis typically involves multi-step reactions, starting with sulfonation of 4-tert-butylphenol followed by coupling with a fluorophenylamino acrylate precursor. Key parameters include:
- Temperature control : Maintain 0–5°C during sulfonation to prevent side reactions.
- Solvent selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) for nucleophilic substitutions to enhance reactivity .
- Catalysts : Employ triethylamine (TEA) as a base to deprotonate intermediates and accelerate esterification .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Answer:
- Analytical techniques :
Q. What are the key functional groups influencing reactivity in this compound?
Answer:
- Sulfonyl group : Participates in nucleophilic substitutions (e.g., with amines or thiols) due to its electron-withdrawing nature .
- Fluorophenylamino group : Enhances hydrogen-bonding interactions, critical for biological target binding .
- Acrylate ester : Undergoes Michael additions or hydrolysis under basic conditions .
Advanced Research Questions
Q. How does the Z-configuration of the acrylate moiety impact molecular interactions and reactivity?
Answer: The Z-configuration imposes steric constraints, affecting:
- Crystal packing : π-π stacking between aromatic rings (centroid distances ~3.98 Å) stabilizes the solid-state structure .
- Reaction selectivity : The geometry hinders certain cycloadditions but favors regioselective nucleophilic attacks at the β-position .
- Validation : X-ray crystallography (e.g., triclinic P1 space group, Å, Å) confirms spatial arrangement .
Q. What computational methods can predict the compound’s interaction with biological targets (e.g., enzymes)?
Answer:
- Molecular docking (AutoDock/Vina) : Simulate binding to active sites (e.g., kinases) using the sulfonyl group as an anchor .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox behavior .
Q. How can contradictory reactivity data (e.g., unexpected hydrolysis rates) be resolved?
Answer:
- Mechanistic studies :
- Kinetic isotope effects (KIE) : Compare to identify rate-determining steps .
- pH-rate profiles : Assess hydrolysis mechanisms (e.g., acid-catalyzed vs. base-promoted) .
- Comparative analysis : Test analogs with substituent variations (e.g., replacing tert-butyl with trifluoromethyl) to isolate electronic vs. steric effects .
Q. What strategies enhance the compound’s stability in aqueous solutions for biological assays?
Answer:
- Buffer optimization : Use phosphate-buffered saline (PBS, pH 7.4) with 10% DMSO to prevent aggregation .
- Lyophilization : Pre-formulate with trehalose or mannitol to improve shelf life .
- Protective groups : Introduce photolabile moieties (e.g., nitroveratryl) to mask reactive sites until activation .
Methodological Resources
Q. Key Techniques for Advanced Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
